2-(2-bromo-4-methoxyphenyl)ethan-1-amine
Description
2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative with a bromine atom at the ortho position and a methoxy group at the para position on the aromatic ring. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery due to its structural adaptability. Its hydrochloride salt (CAS: 1443931-86-9) has a molecular formula of C₉H₁₃BrClNO and a molecular weight of 266.56 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like brominated aryl halides and amine precursors under controlled conditions (e.g., THF at low temperatures) .
Properties
CAS No. |
113521-05-4 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenyl)ethan-1-amine typically involves the bromination of 4-methoxyphenylacetic acid followed by amination. One common method includes:
Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy group.
Amination: The resulting 2-bromo-4-methoxyphenylacetic acid is then converted to its corresponding amine through a reductive amination process using reagents like sodium cyanoborohydride and ammonium acetate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-(4-methoxyphenyl)ethan-1-amine.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: 2-(2-azido-4-methoxyphenyl)ethan-1-amine, 2-(2-thiocyanato-4-methoxyphenyl)ethan-1-amine.
Oxidation: 2-(2-bromo-4-methoxyphenyl)ethanenitrile.
Reduction: 2-(4-methoxyphenyl)ethan-1-amine.
Scientific Research Applications
2-(2-bromo-4-methoxyphenyl)ethan-1-amine is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
The biological and physicochemical properties of phenethylamine derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Stability Considerations
- Electron-Withdrawing vs. Donor Groups: Bromine (electron-withdrawing) at position 2 reduces electron density on the aromatic ring compared to methoxy (electron-donating) at position 4, affecting reactivity in electrophilic substitutions .
- Stability : Hydrochloride salts (e.g., CAS 1443931-86-9) enhance stability and crystallinity, critical for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
